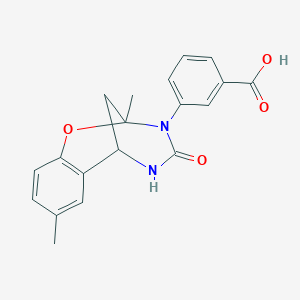
3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic compound with potential applications across various fields including chemistry, biology, medicine, and industry. This compound belongs to the class of benzoxadiazocines, known for their unique ring structure and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxadiazocine Ring: : Starting with a precursor such as o-phenylenediamine, the ring is formed through a series of cyclization reactions. Key reagents in this step may include aldehydes or ketones, coupled with catalysts like acids or bases to facilitate the cyclization.
Introduction of Dimethyl Groups: : The dimethyl substituents are introduced via alkylation reactions, using dimethyl sulfate or methyl iodide under basic conditions.
Oxidation to Ketone: : Conversion of the hydroxyl groups to ketones is achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Attachment of the Benzoic Acid Moiety: : The final step involves attaching the benzoic acid group via an esterification or amidation reaction, using reagents like benzoic acid or its derivatives, and activating agents such as DCC (N,N'-dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up these reactions using batch or continuous processes, ensuring optimal yield and purity. Key considerations include solvent choice, reaction temperature and pressure, and the removal of by-products through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, potentially forming carboxylic acids.
Reduction: : Reduction reactions can target the ketone moiety, converting it to an alcohol.
Substitution: : Various substitutions can occur on the benzene rings, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: : Formation of carboxylic acids
Reduction: : Formation of alcohols
Substitution: : Various halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid has diverse applications, including:
Chemistry: : Used as a precursor in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: : Potential use in studying enzyme interactions, given its unique structure.
Medicine: : Investigated for pharmacological properties, such as anti-inflammatory or anti-cancer activity.
Industry: : Utilized in material science for developing new polymers or as an additive in specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence various biochemical pathways, such as inflammatory pathways in a pharmacological context.
Comparison with Similar Compounds
Compared to other benzoxadiazocines, 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid stands out due to its specific substituents and resultant properties. Some similar compounds include:
1,3,5-Benzoxadiazocine: : The parent compound, without the methyl and benzoic acid substituents.
4-Oxo-1,3,5-benzoxadiazocine: : Featuring the ketone but lacking other specific substituents.
2,8-Dimethyl-1,3,5-benzoxadiazocine: : Incorporates the dimethyl groups but without the additional benzoic acid moiety.
Properties
IUPAC Name |
3-(4,9-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-6-7-16-14(8-11)15-10-19(2,25-16)21(18(24)20-15)13-5-3-4-12(9-13)17(22)23/h3-9,15H,10H2,1-2H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPLRFUOQDLKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC=CC(=C4)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2875721.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)
![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/new.no-structure.jpg)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)

![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)

